Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine
Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine
Brand Name:
Vulcanchem
CAS No.:
146373-94-6
VCID:
VC0111922
InChI:
InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28)
SMILES:
C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Molecular Formula:
C15H17N3O
Molecular Weight:
255.321
Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine
CAS No.: 146373-94-6
Cat. No.: VC0111922
Molecular Formula: C15H17N3O
Molecular Weight: 255.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146373-94-6 |
|---|---|
| Molecular Formula | C15H17N3O |
| Molecular Weight | 255.321 |
| IUPAC Name | benzyl N-(5-cyclohexyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate |
| Standard InChI | InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28) |
| Standard InChI Key | MROMJWNQYYNRBI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator